molecular formula C7H7NS B055239 2,3-Dihydrothieno[2,3-c]pyridine CAS No. 117103-46-5

2,3-Dihydrothieno[2,3-c]pyridine

Cat. No. B055239
M. Wt: 137.2 g/mol
InChI Key: SJNUXEAPCYTTDZ-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its diverse range of potential applications. This compound is synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 2,3-Dihydrothieno[2,3-c]pyridine is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in cell proliferation, inducing apoptosis, and modulating the immune system.

Biochemical And Physiological Effects

Studies have shown that 2,3-Dihydrothieno[2,3-c]pyridine has a variety of biochemical and physiological effects. These effects include anti-inflammatory activity, anti-cancer activity, and anti-microbial activity. Additionally, this compound has been shown to have antioxidant activity and to modulate the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Dihydrothieno[2,3-c]pyridine in lab experiments include its diverse range of potential applications, its relatively simple synthesis, and its potential as a building block for the synthesis of more complex molecules. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility, and its potential to form unstable intermediates during synthesis.

Future Directions

There are many potential future directions for the study of 2,3-Dihydrothieno[2,3-c]pyridine. These directions include the development of more efficient synthesis methods, the study of this compound's potential as a catalyst in organic reactions, the study of this compound's potential as a dopant in organic electronics, and the study of this compound's potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 2,3-Dihydrothieno[2,3-c]pyridine involves a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Paal-Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetic acid, and elemental sulfur in the presence of a catalyst. The Paal-Knorr reaction involves the cyclization of an α,β-unsaturated ketone with a primary amine in the presence of a catalyst.

Scientific Research Applications

2,3-Dihydrothieno[2,3-c]pyridine has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of more complex molecules. In material science, this compound has been studied for its potential as a dopant in organic electronics.

properties

CAS RN

117103-46-5

Product Name

2,3-Dihydrothieno[2,3-c]pyridine

Molecular Formula

C7H7NS

Molecular Weight

137.2 g/mol

IUPAC Name

2,3-dihydrothieno[2,3-c]pyridine

InChI

InChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2

InChI Key

SJNUXEAPCYTTDZ-UHFFFAOYSA-N

SMILES

C1CSC2=C1C=CN=C2

Canonical SMILES

C1CSC2=C1C=CN=C2

synonyms

Thieno[2,3-c]pyridine, 2,3-dihydro- (9CI)

Origin of Product

United States

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